molecular formula C17H21NO2S2 B5116640 N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide

N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide

Cat. No. B5116640
M. Wt: 335.5 g/mol
InChI Key: DZYXBHHANWVGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide, also known as NSC 721648, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and is known to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648 is not fully understood. However, it is believed to act by inhibiting the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a critical role in regulating the pH of tumor microenvironments, and its inhibition can lead to tumor cell death.
Biochemical and physiological effects:
N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression. N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648 has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biochemical and physiological effects. However, there are also some limitations to its use. It has low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups. It also has relatively low potency compared to other anti-cancer compounds.

Future Directions

There are several future directions for research on N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648. One potential direction is to investigate its use in combination with other anti-cancer compounds to enhance its potency. Another direction is to investigate its use in combination with immunotherapeutic agents to enhance the immune response against cancer cells. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential biomarkers for patient selection.

Synthesis Methods

N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648 can be synthesized using a simple reaction between 4-(methylthio)benzenesulfonyl chloride and 4-butylaniline. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. In vitro studies have demonstrated that N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648 can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.

properties

IUPAC Name

N-(4-butylphenyl)-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c1-3-4-5-14-6-8-15(9-7-14)18-22(19,20)17-12-10-16(21-2)11-13-17/h6-13,18H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYXBHHANWVGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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